molecular formula C22H19ClN4O3 B11591410 (2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-ethylprop-2-enamide

(2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-ethylprop-2-enamide

Cat. No.: B11591410
M. Wt: 422.9 g/mol
InChI Key: HRRYSHWEVOMFJL-RVDMUPIBSA-N
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Description

The compound (2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-ethylprop-2-enamide is a complex organic molecule with potential applications in various scientific fields This compound features a pyrido[1,2-a]pyrimidin-4-one core, substituted with a cyano group, an ethylamide group, and a phenoxy group with a chlorine and methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-ethylprop-2-enamide involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidin-4-one core, introduction of the phenoxy group, and subsequent functionalization with the cyano and ethylamide groups. Common synthetic methods for similar compounds include Ullmann-type reactions, Buchwald-Hartwig cross-couplings, and Chan-Lam cross-couplings .

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as continuous flow chemistry techniques to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-ethylprop-2-enamide: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of analogs with different functional groups .

Scientific Research Applications

(2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-ethylprop-2-enamide:

Mechanism of Action

The mechanism by which (2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-ethylprop-2-enamide exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound might inhibit a key enzyme involved in cell proliferation, thereby exerting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-ethylprop-2-enamide: stands out due to its complex structure, which combines multiple functional groups and a heterocyclic core. This complexity can confer unique chemical properties and biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H19ClN4O3

Molecular Weight

422.9 g/mol

IUPAC Name

(E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-ethylprop-2-enamide

InChI

InChI=1S/C22H19ClN4O3/c1-4-25-20(28)15(12-24)11-17-21(30-16-7-8-18(23)14(3)10-16)26-19-13(2)6-5-9-27(19)22(17)29/h5-11H,4H2,1-3H3,(H,25,28)/b15-11+

InChI Key

HRRYSHWEVOMFJL-RVDMUPIBSA-N

Isomeric SMILES

CCNC(=O)/C(=C/C1=C(N=C2C(=CC=CN2C1=O)C)OC3=CC(=C(C=C3)Cl)C)/C#N

Canonical SMILES

CCNC(=O)C(=CC1=C(N=C2C(=CC=CN2C1=O)C)OC3=CC(=C(C=C3)Cl)C)C#N

Origin of Product

United States

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